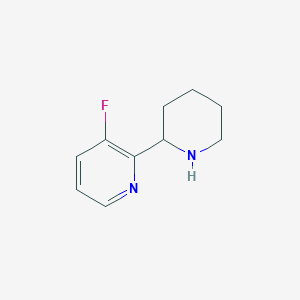

3-Fluoro-2-(piperidin-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13FN2 |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

3-fluoro-2-piperidin-2-ylpyridine |

InChI |

InChI=1S/C10H13FN2/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2 |

InChI Key |

GLVSSVLNEDVVAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=C(C=CC=N2)F |

Origin of Product |

United States |

Foundational & Exploratory

3-Fluoro-2-(piperidin-2-yl)pyridine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-(piperidin-2-yl)pyridine

Abstract

The 2-(piperidin-2-yl)pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous neurologically active agents and complex natural products. The introduction of a fluorine atom onto the pyridine ring, specifically at the 3-position, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacological profile. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, designed for researchers and scientists in drug development. The primary strategy detailed herein involves a palladium-catalyzed Negishi cross-coupling reaction, a reliable method for constructing the pivotal C-C bond between the pyridine and piperidine rings. An alternative approach via the selective hydrogenation of a bipyridine precursor is also discussed. This document emphasizes the rationale behind methodological choices, provides detailed experimental protocols, and is grounded in authoritative scientific literature.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection strategies. The most direct approach involves disconnecting the C2-C2' bond between the pyridine and piperidine rings. This leads to a 3-fluoro-2-halopyridine synthon and a 2-metallated piperidine synthon, pointing towards a cross-coupling strategy. A second approach involves the reduction of a 3-fluoro-2,2'-bipyridine precursor.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Palladium-Catalyzed Negishi Cross-Coupling

This is the recommended and most robust pathway, offering excellent control and generality. The strategy hinges on the coupling of an organozinc species derived from N-Boc-piperidine with a suitable 2-halo-3-fluoropyridine. The tert-butoxycarbonyl (Boc) protecting group is crucial; it facilitates the initial deprotonation at the C2 position and prevents side reactions at the nitrogen atom.[1][2][3][4]

Caption: Workflow for the Negishi cross-coupling synthesis pathway.

Rationale and Causality

-

Organozinc Formation: Direct lithiation of N-Boc-piperidine at the C2 position is achieved using sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA chelates the lithium ion, increasing the basicity of the s-BuLi and directing the metalation.[1][2] The resulting organolithium species is unstable and is immediately transmetalated with zinc chloride (ZnCl2) to form the more stable and less reactive organozinc reagent. This transmetalation is key to preventing side reactions during the subsequent coupling step.[1][2][3]

-

Coupling Partner: 2-Bromo-3-fluoropyridine is an ideal coupling partner. The bromine at the C2 position is susceptible to oxidative addition in the palladium catalytic cycle. The C2 and C4 positions of the pyridine ring are electron-deficient and most susceptible to nucleophilic attack, making reactions at these positions favorable.[5][6]

-

Negishi Coupling: The Negishi reaction is highly effective for C(sp³)-C(sp²) bond formation. The palladium catalyst, typically Pd(OAc)₂, facilitates the reaction, while a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine (often used as its HBF₄ salt) promotes the crucial reductive elimination step and prevents catalyst deactivation.[1][4]

-

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free secondary amine product.[1][2]

Quantitative Data Summary

| Step | Reactants | Key Reagents | Solvent(s) | Temp. | Typical Yield | Reference(s) |

| 1 | N-Boc-piperidine | s-BuLi, TMEDA, ZnCl₂ | Et₂O, THF | -78°C to rt | In situ use | [1][2] |

| 2 | Organozinc reagent, 2-Bromo-3-fluoropyridine | Pd(OAc)₂, t-Bu₃P·HBF₄ | THF | rt to 40°C | 50-70% | [1][2] |

| 3 | N-Boc-3-fluoro-2-(piperidin-2-yl)pyridine | TFA | DCM | rt | >95% | [1][2] |

Detailed Experimental Protocol

Step 1: Preparation of N-Boc-2-(chlorozincio)piperidine (in situ)

-

To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-piperidine (1.0 equiv) and anhydrous diethyl ether (Et₂O).

-

Add TMEDA (1.05 equiv) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Add s-BuLi (1.05 equiv, typically ~1.4 M in cyclohexane) dropwise over 20 minutes, maintaining the temperature at -78 °C. A yellow-orange color indicates the formation of the lithiated species. Stir for 3 hours.

-

In a separate flask, dissolve anhydrous ZnCl₂ (1.3 equiv) in anhydrous THF.

-

Add the ZnCl₂ solution to the reaction mixture at -78 °C.

-

Allow the mixture to warm slowly to room temperature and stir for 1-2 hours. The resulting solution of the organozinc reagent is used directly in the next step.

Step 2: Negishi Coupling

-

In a separate flame-dried flask, add Pd(OAc)₂ (0.05 equiv) and tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄, 0.075 equiv) under argon.

-

Add a solution of 2-bromo-3-fluoropyridine (1.2 equiv) in anhydrous THF.

-

Transfer the previously prepared organozinc solution to this catalyst mixture via cannula.

-

Stir the reaction at room temperature for 12-18 hours. The reaction can be gently warmed (e.g., to 40 °C) to improve the yield if progress is slow.[1]

-

Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-3-fluoro-2-(piperidin-2-yl)pyridine.

Step 3: N-Boc Deprotection

-

Dissolve the purified N-Boc protected product (1.0 equiv) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 equiv) and stir the mixture at room temperature for 1-2 hours.

-

Monitor for the disappearance of the starting material by TLC.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product, this compound.

Pathway II: Selective Hydrogenation of a Bipyridine Precursor

This alternative pathway involves the initial synthesis of a bipyridine molecule, followed by the selective reduction of one of the pyridine rings. While synthetically viable, this route presents a significant challenge in achieving regioselective hydrogenation.

Rationale and Causality

-

Bipyridine Synthesis: Symmetrical and unsymmetrical 2,2'-bipyridines can be synthesized via nickel-catalyzed reductive couplings of 2-halopyridines.[7][8] This method avoids the use of pre-formed organometallic reagents, using zinc dust as a reducing agent.

-

Hydrogenation: The catalytic hydrogenation of pyridines to piperidines is a well-established transformation.[9] Common heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) are effective but often require acidic conditions and high pressures.[10][11] Homogeneous catalysts, such as certain iridium or rhodium complexes, can also be employed, sometimes under milder conditions.[12][13] The primary challenge is selectively reducing the unsubstituted pyridine ring while leaving the fluoro-substituted ring intact. The fluorine substituent may slightly deactivate its ring towards hydrogenation, potentially aiding selectivity, but careful optimization of catalysts and conditions would be critical.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluoro-2,2'-bipyridine

-

Charge a round-bottom flask with NiCl₂·6H₂O (0.05 equiv) and DMF. Heat to 40 °C.

-

Add 2-bromo-3-fluoropyridine (1.0 equiv), 2-bromopyridine (2.5 equiv), anhydrous LiCl (10.5 equiv), and zinc dust (12.6 equiv).

-

Heat the mixture to 50 °C and add a crystal of iodine and a few drops of acetic acid to initiate the reaction.[7]

-

Stir for 4-6 hours. After completion, filter the mixture and perform an extractive work-up with ethyl acetate and water.

-

Purify the crude product by column chromatography to isolate 3-fluoro-2,2'-bipyridine.

Step 2: Catalytic Hydrogenation

-

In a high-pressure hydrogenation vessel, dissolve 3-fluoro-2,2'-bipyridine (1.0 equiv) in a suitable solvent like glacial acetic acid or methanol.

-

Add the hydrogenation catalyst, for example, PtO₂ (0.05-0.1 equiv).

-

Pressurize the vessel with hydrogen gas (typically 50-70 bar).[10][11]

-

Stir the reaction at room temperature for 8-24 hours.

-

Carefully release the pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and perform a standard basic work-up to isolate the crude product.

-

Purify by column chromatography or crystallization to obtain this compound.

Characterization

The identity and purity of the final compound and key intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure and regiochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence centered around a palladium-catalyzed Negishi cross-coupling. This pathway offers superior control over the key bond-forming step and relies on well-established, high-yielding reactions. While the alternative route involving selective hydrogenation of a bipyridine precursor is conceptually sound, it presents significant challenges in regioselectivity that would require extensive optimization. The Negishi coupling approach therefore stands as the preferred method for researchers requiring a dependable and scalable synthesis of this valuable fluorinated heterocyclic scaffold.

References

-

Liao, F., et al. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐halo‐pyridines 47 A/47 B and proposed reaction mechanism. Available at: [Link]

-

Coldham, I., & Leonori, D. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters. Available at: [Link]

-

Coldham, I., & Leonori, D. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters, 10(17), 3923-3925. Available at: [Link]

-

Singh, P., et al. (2015). Regioselective Synthesis of Bis(2-halo-3-pyridyl) Dichalcogenides (E = S, Se and Te). Molecules. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine. Available at: [Link]

-

Qu, B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. Available at: [Link]

-

Coldham, I., & Leonori, D. (2008). Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine. Organic Letters, 10(17), 3923-3925. Available at: [Link]

-

MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]

-

Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

ChemRxiv. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Available at: [Link]

-

Zhu, C., & Falck, J. R. (2014). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitutions. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

-

Wang, D., & Astruc, D. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pcliv.ac.uk [pcliv.ac.uk]

An In-Depth Technical Guide to 3-Fluoro-2-(piperidin-2-yl)pyridine: Synthesis, Properties, and Medicinal Chemistry Context

Foreword: The Emergence of a Modern Medicinal Chemistry Scaffold

The history of drug discovery is rich with narratives of serendipitous findings and meticulously planned molecular design. For some compounds, a detailed chronicle of their discovery and development is readily available. For others, such as 3-Fluoro-2-(piperidin-2-yl)pyridine, the story is less about a singular breakthrough and more about its emergence as a valuable building block within the broader evolution of medicinal chemistry. While a definitive "discovery" paper for this specific molecule remains elusive in the public domain, its existence and commercial availability point to its utility in the ongoing search for novel therapeutics. This guide, therefore, focuses on the technical aspects of this compound, providing a comprehensive overview of its synthesis, properties, and the scientific context that underscores its importance for researchers in drug development.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a means to fine-tune a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] The pyridine and piperidine moieties are also privileged structures, appearing in a vast number of FDA-approved drugs.[4] this compound can be viewed as a fluorinated analog of the natural product anabasine, a pyridine alkaloid known for its interaction with nicotinic acetylcholine receptors. This structural relationship provides a logical starting point for exploring its potential in neuropharmacology and beyond.

This technical guide will delve into the synthetic routes for accessing this and related scaffolds, explore its physicochemical properties, and discuss its potential applications in drug discovery, all grounded in the principles of scientific integrity and supported by relevant literature.

Part 1: The Synthetic Landscape of 2,3-Substituted Fluoropyridinyl-Piperidines

The synthesis of this compound and its derivatives presents a significant challenge due to the need for precise control over the substitution pattern on both the pyridine and piperidine rings. Several general strategies have been developed for the synthesis of fluorinated pyridines and substituted piperidines, which can be adapted to target this specific scaffold.

Strategies for the Synthesis of the Fluoropyridine Core

The introduction of a fluorine atom at the 3-position of a pyridine ring can be achieved through various methods, each with its own advantages and limitations.

-

Halogen Exchange (Halex) Reactions: This is a common method for introducing fluorine into aromatic systems. A precursor, such as a 3-chloro or 3-bromopyridine, is treated with a fluoride source, typically an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent.[5][6] The efficiency of this reaction is highly dependent on the electronic nature of the pyridine ring and the reaction conditions.

-

Balz-Schiemann Reaction and Related Diazotization Methods: This classic method involves the diazotization of a 3-aminopyridine followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).[7] While effective, this method can sometimes suffer from moderate yields and the need to handle potentially unstable diazonium intermediates.

-

Direct C-H Fluorination: More recent advances in organometallic chemistry have enabled the direct fluorination of C-H bonds. While still an active area of research, this approach offers a more atom-economical route to fluorinated heterocycles.

-

Ring-Forming Reactions: Several methods exist for constructing the 3-fluoropyridine ring from acyclic precursors. One notable approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with an ammonia source.[7] This method allows for the synthesis of diversely substituted 3-fluoropyridines.

Construction of the Substituted Piperidine Ring and Coupling Strategies

The piperidine moiety can be introduced either before or after the formation of the fluoropyridine ring.

-

Coupling of a Pre-formed Piperidine: A common strategy involves the cross-coupling of a suitable organometallic piperidine derivative with a 2-halo-3-fluoropyridine. Alternatively, a nucleophilic substitution reaction can be employed where the piperidine nitrogen displaces a leaving group on the pyridine ring.

-

Cyclization Strategies: The piperidine ring can be constructed through various cyclization reactions of a suitably functionalized pyridine precursor.

Below is a generalized workflow illustrating the key synthetic disconnections for this compound.

Caption: Key retrosynthetic disconnections for this compound.

Exemplary Synthetic Protocol: A Hypothetical Route

Step 1: Synthesis of a 2-Halo-3-fluoropyridine Intermediate

-

Starting Material: 3-Amino-2-chloropyridine.

-

Reaction: Diazotization followed by a Sandmeyer-type reaction to introduce the fluorine.

-

Procedure:

-

Dissolve 3-amino-2-chloropyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 1 hour at 0 °C to form the diazonium salt.

-

Gently warm the mixture to induce decomposition of the diazonium salt and formation of 2-chloro-3-fluoropyridine.

-

Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.

-

Step 2: Synthesis of a Protected Piperidin-2-yl Organometallic Reagent

-

Starting Material: N-Boc-2-chloropiperidine.

-

Reaction: Halogen-metal exchange.

-

Procedure:

-

Dissolve N-Boc-2-chloropiperidine in anhydrous THF and cool to -78 °C.

-

Add a solution of n-butyllithium dropwise and stir for 30 minutes to generate the organolithium reagent.

-

Step 3: Cross-Coupling Reaction

-

Reaction: Palladium-catalyzed cross-coupling (e.g., Negishi or Stille coupling).

-

Procedure:

-

To the freshly prepared organolithium reagent from Step 2, add a solution of anhydrous zinc chloride (ZnCl₂) to form the organozinc reagent.

-

In a separate flask, combine 2-chloro-3-fluoropyridine from Step 1 with a palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous solvent.

-

Add the organozinc reagent to the pyridine solution and heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Work up the reaction and purify the coupled product by column chromatography.

-

Step 4: Deprotection

-

Reaction: Removal of the Boc protecting group.

-

Procedure:

-

Dissolve the product from Step 3 in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

-

Stir at room temperature until the deprotection is complete.

-

Neutralize the reaction mixture with a base and extract the final product, this compound.

-

Purify by distillation or chromatography.

-

Caption: A plausible synthetic workflow for this compound.

Part 2: Physicochemical Properties and Structural Elucidation

The introduction of a fluorine atom at the 3-position of the pyridine ring significantly influences the electronic properties of the molecule.

| Property | Predicted Value/Observation | Rationale |

| Molecular Formula | C₁₀H₁₃FN₂ | - |

| Molecular Weight | 180.22 g/mol | - |

| pKa (Pyridine Nitrogen) | Lower than non-fluorinated analog | The electron-withdrawing nature of the fluorine atom reduces the basicity of the pyridine nitrogen. |

| Lipophilicity (logP) | Higher than non-fluorinated analog | Fluorine substitution generally increases the lipophilicity of a molecule. |

| Dipole Moment | Increased | The highly electronegative fluorine atom induces a significant dipole moment. |

Structural Elucidation: The structure of this compound would be unequivocally confirmed using a combination of modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the protons on both the pyridine and piperidine rings. The coupling patterns would be informative for determining the relative stereochemistry.

-

¹³C NMR would show the expected number of carbon signals, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR would show a single resonance, and its coupling to adjacent protons would further confirm the substitution pattern.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. The fragmentation pattern in MS/MS experiments could provide further structural information.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-F bond and the aromatic and aliphatic C-H and C-N bonds would be observed.

Part 3: Potential Applications in Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists due to the synergistic effects of its constituent moieties.

Rationale for its Use in Drug Discovery

-

Fluorine as a Bioisostere and Metabolic Blocker: The fluorine atom can act as a bioisostere for a hydrogen atom, but with significantly different electronic properties. Its presence can block sites of metabolism, thereby increasing the half-life of a drug.

-

Modulation of Receptor Interactions: The electronegativity of fluorine can lead to favorable interactions with biological targets through the formation of hydrogen bonds or dipole-dipole interactions.

-

Piperidine as a Versatile Scaffold: The piperidine ring can be readily functionalized to explore structure-activity relationships (SAR). Its nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with target proteins.

-

Analogy to Anabasine: As a fluorinated analog of anabasine, this compound is a logical starting point for the design of novel ligands for nicotinic acetylcholine receptors (nAChRs). Modulation of nAChR activity is a therapeutic strategy for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Potential Therapeutic Areas

Based on the pharmacology of related compounds, this compound could serve as a key intermediate or a core scaffold for the development of drugs targeting:

-

Central Nervous System (CNS) Disorders: As nAChR modulators, derivatives could have applications in cognitive enhancement, neuroprotection, and the treatment of addiction.

-

Pain Management: Certain nAChR subtypes are involved in pain signaling pathways.

-

Inflammatory Diseases: The "cholinergic anti-inflammatory pathway" involves the modulation of immune responses by nAChRs.

-

Oncology: Some studies have implicated nAChRs in tumor progression.

Conclusion: A Building Block with Untapped Potential

While the specific discovery and historical narrative of this compound may not be as well-documented as some other key molecules in medicinal chemistry, its structural features and the robust synthetic methodologies available for its preparation position it as a valuable tool for modern drug discovery. The strategic combination of a fluorinated pyridine and a piperidine ring offers a rich chemical space for the development of novel therapeutics. As our understanding of the subtle yet profound effects of fluorine in biological systems continues to grow, it is likely that this and related scaffolds will play an increasingly important role in the design of the next generation of medicines. This guide has aimed to provide a comprehensive technical overview to empower researchers to explore the full potential of this promising chemical entity.

References

- Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cycliz

- Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position.

- 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv

- Medicinal chemistry of fluorinated cyclic and acyclic nucleoside phosphon

- Process for the preparation of fluorinated pyridines.

- Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.

- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Curr. Top. Med. Chem.2014.

- SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.

- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. J. Org. Chem.2017.

- Substituted pyridine derivatives as fabi inhibitors.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023.

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Curr. Top. Med. Chem.2014.

- Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.

- 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med. Chem.2023.

- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

- (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorg. Med. Chem. Lett.2009.

- (S)-3-(Piperidin-2-yl)pyridine. BLDpharm. N.d.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Protocol for In Vitro Kinase Inhibition Profiling of 3-Fluoro-2-(piperidin-2-yl)pyridine

Introduction

The pyridine and piperidine scaffolds are foundational motifs in medicinal chemistry, appearing in a vast number of biologically active compounds and FDA-approved drugs.[1][2] The introduction of a fluorine atom can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[3][4] The compound 3-Fluoro-2-(piperidin-2-yl)pyridine is a fluorinated heterocyclic compound that serves as a key building block in the synthesis of more complex molecules, particularly kinase inhibitors targeting enzymes such as IGF-1R and PI3Kδ.[5][6]

Given that dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, the development of potent and selective kinase inhibitors is a primary focus of modern drug discovery.[7][8] The initial characterization of novel chemical entities like this compound requires a robust and reliable method to determine their effect on kinase activity.

This application note provides a detailed, field-proven protocol for determining the inhibitory potential of this compound against a representative non-receptor tyrosine kinase, Src. Src kinase is a critical regulator of cellular processes such as proliferation and motility, and its aberrant activity is implicated in cancer progression.[7][8][9] The protocol utilizes the ADP-Glo™ Kinase Assay, a sensitive, luminescence-based system ideal for high-throughput screening (HTS) and inhibitor profiling.[10][11][12]

Assay Principle & Scientific Rationale

The ADP-Glo™ Kinase Assay is a universal platform that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[10][12] This method is chosen for its high sensitivity, broad dynamic range, and resistance to compound interference, making it superior to older methods for initial inhibitor profiling.[11][13][14]

The assay proceeds in two steps, ensuring a robust and stable signal:

-

Kinase Reaction & ATP Depletion: The kinase (Src), its substrate, ATP, and the test inhibitor (this compound) are incubated together. After the reaction reaches its endpoint, ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes all remaining ATP. This step is critical as it prevents ATP from interfering with the subsequent detection step, thereby increasing the assay's signal-to-noise ratio.[12][15]

-

ADP Conversion & Signal Generation: Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal that is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[11][15]

In the presence of an effective inhibitor like a potential derivative of this compound, Src kinase activity is reduced, leading to lower ADP production and a corresponding decrease in the luminescent signal.[8]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the kinase inhibition assay protocol.

Caption: Workflow for the Src Kinase Inhibition Assay.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format, suitable for determining a 10-point IC50 curve.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. (Example) |

| This compound | EvitaChem | EVT-13738067 |

| ADP-Glo™ Kinase Assay Kit | Promega | V9103 |

| Recombinant Human Active Src Protein, CF | R&D Systems | 7162-SR |

| Src Substrate Peptide (KVEKIGEGTYGVVYK) | R&D Systems | ES008 |

| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | A7699 |

| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |

| 384-well Low-Volume, White, Opaque Plates | Corning | 3572 |

| Multichannel Pipettors & Automation (Optional) | Various | - |

| Plate-Reading Luminometer | BMG LABTECH | PHERAstar FSX |

Reagent Preparation

-

Kinase Buffer (1X): Prepare according to manufacturer recommendations (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).[9] Add fresh DTT to a final concentration of 50 µM just before use.

-

Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

-

Compound Serial Dilutions: Perform a serial dilution of the 10 mM stock in 100% DMSO to prepare intermediate stocks for the dose-response curve. For a top final concentration of 100 µM, a common 10-point, 3-fold dilution series would be appropriate.[16]

-

ATP Stock (10 mM): Prepare a 10 mM ATP stock solution in nuclease-free water. Aliquot and store at -20°C.

-

Src Substrate Stock (1 mg/mL): Reconstitute the peptide substrate in 20 mM Tris-HCl, pH 7.5 to a final concentration of 1 mg/mL.[9]

-

Enzyme Working Solution: Thaw active Src kinase on ice. Dilute the enzyme in 1X Kinase Buffer to the desired working concentration (e.g., 1-5 ng/µL, to be optimized for ~10-30% ATP consumption).[8][9]

-

Substrate/ATP Mix: Prepare a 2X working solution in 1X Kinase Buffer containing the substrate and ATP at twice their final desired concentrations (e.g., 200 µM peptide and 50 µM ATP).

Assay Procedure

Perform all steps at room temperature (RT) unless otherwise noted.

-

Compound Plating (2.5 µL/well):

-

Add 2.5 µL of 1X Kinase Buffer containing 1% DMSO to the "No Inhibitor" (100% activity) control wells.

-

Add 2.5 µL of a known Src inhibitor (e.g., Staurosporine at 10 µM final) to the "Positive Inhibition" (0% activity) control wells.

-

Add 2.5 µL of each serially diluted this compound solution to the test wells.

-

-

Enzyme Addition (2.5 µL/well):

-

Add 2.5 µL of the Src Kinase working solution to all wells except the "No Enzyme" background control wells.

-

Add 2.5 µL of 1X Kinase Buffer to the "No Enzyme" wells.

-

Optional: Pre-incubate the plate for 15-30 minutes to allow the compound to bind to the enzyme.

-

-

Initiate Kinase Reaction (5 µL/well):

-

Add 5 µL of the 2X Substrate/ATP mix to all wells to start the reaction. The final reaction volume is 10 µL.

-

Mix the plate gently on a plate shaker for 30 seconds.

-

Incubate for 60 minutes at RT.

-

-

Stop Reaction & Deplete ATP (10 µL/well):

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Mix on a plate shaker for 30 seconds.

-

Incubate for 40 minutes at RT.[8]

-

-

Develop Luminescent Signal (20 µL/well):

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Mix on a plate shaker for 30 seconds.

-

Incubate for 30 minutes at RT to stabilize the luminescent signal.[8]

-

-

Read Plate:

-

Measure luminescence (Relative Light Units, RLU) using a plate-reading luminometer with an integration time of 0.5-1 second.[8]

-

Data Analysis and Interpretation

Data Normalization

First, normalize the raw RLU data to percent inhibition using the assay controls.

-

100% Activity Control (Max Signal): Wells with enzyme and DMSO vehicle (no inhibitor).

-

0% Activity Control (Min Signal): Wells with enzyme and a saturating concentration of a known potent inhibitor (e.g., Staurosporine).

The formula for calculating percent inhibition is: % Inhibition = 100 * (1 - (RLU_Sample - RLU_Min) / (RLU_Max - RLU_Min))

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half.

-

Plot Data: Create a semi-log plot with the logarithm of the inhibitor concentration on the X-axis and the corresponding percent inhibition on the Y-axis.[17][18]

-

Non-Linear Regression: Fit the data to a four-parameter logistic (4PL) equation (also known as a sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).[18][19] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

-

Extract IC50: The software will calculate the LogIC50, from which the IC50 value is derived. It is best practice to report the pIC50 (-log(IC50)) for statistical comparisons.[17]

Representative Data

The following table shows example data for a hypothetical dose-response experiment with this compound against Src kinase.

| Compound Conc. (µM) | log[Compound] | Avg. RLU | % Inhibition |

| 100.000 | 2.00 | 15,430 | 98.2% |

| 33.333 | 1.52 | 21,890 | 91.2% |

| 11.111 | 1.05 | 45,670 | 65.1% |

| 3.704 | 0.57 | 78,910 | 28.3% |

| 1.235 | 0.09 | 95,430 | 10.5% |

| 0.412 | -0.39 | 102,110 | 3.3% |

| 0.137 | -0.86 | 105,600 | -0.4% |

| 0.046 | -1.34 | 104,950 | 0.2% |

| 0.015 | -1.82 | 106,100 | -1.0% |

| 0.000 (Control) | - | 105,150 | 0.0% |

| Controls | |||

| 100% Activity | - | 105,150 | 0.0% |

| 0% Activity | - | 13,800 | 100.0% |

From this data, non-linear regression would yield a calculated IC50 value of approximately 5.8 µM .

Trustworthiness and Self-Validation

To ensure the validity of each experimental run, the following quality control metrics should be assessed:

-

Z'-factor: This statistical parameter assesses the quality of the assay for high-throughput screening. A Z'-factor > 0.5 indicates an excellent and robust assay. It is calculated using the mean (µ) and standard deviation (σ) of the positive (p, 0% inhibition) and negative (n, 100% inhibition) controls: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|

-

Signal-to-Background (S/B) Ratio: The ratio of the mean RLU of the 100% activity control to the mean RLU of the no-enzyme background control. A high S/B ratio (typically >10) is desirable.[15]

-

Reproducibility: IC50 values should be determined from at least two independent experiments, with each concentration tested in duplicate or triplicate within each experiment.

References

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

-

Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

-

BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

-

Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

-

Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

-

Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

-

ChEMBL. (n.d.). In Vitro Kinase Inhibition Assay. EMBL-EBI. Retrieved from [Link]

-

Bio-protocol. (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]

-

ResearchGate. (2021). How can I decide chemical concentration for design of IC50 assay?. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 438. [Link]

-

ResearchGate. (2019). Biological Active Fluorobenzoates of Piperidine Range. Retrieved from [Link]

-

Chinese Chemical Letters. (2015). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 26(1), 106-110. [Link]

-

Medicinal Chemistry. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

-

European Journal of Medicinal Chemistry. (2012). Discovery of novel 2,3,5-trisubstituted pyridine derivatives as potent p38α MAPK inhibitors with improved pharmacological profile. European Journal of Medicinal Chemistry, 53, 201-212. [Link]

-

Journal of Medicinal Chemistry. (2008). Discovery and Evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an Orally Efficacious Inhibitor of Insulin-like Growth Factor-1 Receptor Kinase with Broad Spectrum in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 51(18), 5639-5642. [Link]

-

Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-68. [Link]

-

Bioorganic & Medicinal Chemistry. (2011). Synthesis of 3-fluoro-6-S-(2-S-pyridyl) nucleosides as potential lead cytostatic agents. Bioorganic & Medicinal Chemistry, 19(1), 473-480. [Link]

-

International Journal of Molecular Sciences. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7551. [Link]

Sources

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. html.rhhz.net [html.rhhz.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. promega.com [promega.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. ADP-Glo™ Kinase Assay [promega.jp]

- 11. eastport.cz [eastport.cz]

- 12. bmglabtech.com [bmglabtech.com]

- 13. biomolecularsystems.com [biomolecularsystems.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. promega.com [promega.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]

- 19. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Fluoro-2-(piperidin-2-yl)pyridine as a Ligand for Nicotinic Acetylcholine Receptors

Introduction: Unveiling the Potential of 3-Fluoro-2-(piperidin-2-yl)pyridine in Neuromodulation

This compound is a synthetic compound bearing a structural resemblance to anabasine, a natural alkaloid known to act on nicotinic acetylcholine receptors (nAChRs). The strategic incorporation of a fluorine atom onto the pyridine ring is a well-established medicinal chemistry approach to enhance pharmacological properties such as binding affinity, metabolic stability, and blood-brain barrier penetration. Given its structural lineage, this compound is hypothesized to be a potent and selective ligand for nAChRs, a diverse family of ligand-gated ion channels crucial for synaptic transmission and neuronal signaling in the central and peripheral nervous systems.

Dysfunction of nAChRs has been implicated in a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, the development of novel ligands that can selectively modulate specific nAChR subtypes is of paramount interest in drug discovery. The α4β2 subtype, in particular, is a key target for therapies aimed at smoking cessation and cognitive enhancement.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in characterizing the interaction of this compound with nAChRs. It provides detailed, field-proven protocols for determining the binding affinity and functional activity of this compound, along with insights into data interpretation and potential applications. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

I. Receptor Binding Assays: Quantifying Affinity for the α4β2 nAChR

To determine the binding affinity of this compound for the α4β2 nAChR subtype, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.

Causality Behind Experimental Choices:

-

Receptor Source: We utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing human recombinant α4β2 nAChRs. This ensures a high and consistent expression of the target receptor, minimizing variability between experiments.

-

Radioligand: [³H]Cytisine is selected as the radioligand due to its high affinity and selectivity for the α4β2 nAChR.

-

Non-Specific Binding: Nicotine, a well-characterized nAChR agonist, is used at a high concentration to define non-specific binding, allowing for the accurate determination of specific binding.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for the α4β2 nAChR radioligand binding assay.

Detailed Protocol: α4β2 nAChR Radioligand Binding Assay

Materials:

-

Cell membranes from HEK293 cells stably expressing human α4β2 nAChRs

-

[³H]Cytisine (Specific Activity: 20-40 Ci/mmol)

-

This compound

-

Nicotine

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series.

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]Cytisine (final concentration ~0.5 nM), and vehicle.

-

Non-Specific Binding: Assay buffer, [³H]Cytisine, and nicotine (final concentration 10 µM).

-

Test Compound: Assay buffer, [³H]Cytisine, and varying concentrations of this compound.

-

-

Incubation: Add the cell membranes (50-100 µg protein per well) to each well. Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using a non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Data Summary

Based on structurally similar compounds with a 3'-fluoro substitution on a pyridine ring, the following are the anticipated binding affinities for this compound at nAChR subtypes.

| Receptor Subtype | Radioligand | Expected Kᵢ of this compound | Reference Compound | Reference Kᵢ |

| α4β2 | [³H]Cytisine | Low nanomolar (nM) to picomolar (pM) | 3'-fluoroepibatidine | 25 pM[1] |

| α7 | [¹²⁵I]α-Bungarotoxin | Low to mid nanomolar (nM) | 3'-fluoroepibatidine | 3 nM[1] |

II. Functional Assays: Assessing Agonist, Antagonist, or Partial Agonist Activity

Functional assays are essential to determine the efficacy of this compound at nAChRs. These assays measure the downstream consequences of ligand binding, such as ion flux or changes in membrane potential.

A. Calcium Influx Assay

Causality Behind Experimental Choices:

-

Principle: Activation of nAChRs, which are cation-permeable ion channels, leads to an influx of Ca²⁺ into the cell. This change in intracellular calcium concentration can be measured using a fluorescent calcium indicator.

-

Cell Line: A cell line stably expressing the α4β2 nAChR (e.g., SH-SY5Y or transfected HEK293) is used.

-

Calcium Indicator: A fluorescent dye such as Fluo-4 AM is used, which exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.

Signaling Pathway: nAChR-Mediated Calcium Influx

Caption: nAChR activation leads to calcium influx and cellular responses.

Detailed Protocol: Calcium Influx Assay

Materials:

-

SH-SY5Y cells or HEK293 cells stably expressing human α4β2 nAChRs

-

Cell culture medium and supplements

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

This compound

-

Acetylcholine (ACh) or Nicotine (as a reference agonist)

-

A nAChR antagonist (e.g., mecamylamine) for validation

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the cells into 96-well plates and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay Performance:

-

Place the plate in a fluorescence plate reader.

-

Agonist Mode:

-

Establish a baseline fluorescence reading.

-

Inject varying concentrations of this compound and record the change in fluorescence over time.

-

Include a positive control with a known agonist like ACh.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Inject a fixed concentration of ACh (e.g., its EC₈₀) and measure the fluorescence response.

-

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated as the peak fluorescence minus the baseline fluorescence.

-

Agonist Mode: Plot ΔF against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy).

-

Antagonist Mode: Plot the response to ACh against the logarithm of the antagonist concentration to determine the IC₅₀.

-

B. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Causality Behind Experimental Choices:

-

Principle: TEVC allows for the direct measurement of ion currents flowing through the nAChR channel in response to ligand application. This technique provides detailed information about the potency, efficacy, and kinetics of the ligand-receptor interaction.

-

Expression System: Xenopus laevis oocytes are a robust and widely used system for the heterologous expression of ion channels. They are large cells that can be easily injected with cRNA encoding the nAChR subunits.

Detailed Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes

Materials:

-

Xenopus laevis oocytes

-

cRNA for human α4 and β2 nAChR subunits

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Recording chamber

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

-

This compound

-

Acetylcholine (ACh)

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with a mixture of α4 and β2 cRNA.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Compound Application:

-

Apply ACh or this compound at varying concentrations to the oocyte via the perfusion system.

-

Record the inward current elicited by the compound.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration.

-

Normalize the responses to the maximal response elicited by a saturating concentration of ACh.

-

Plot the normalized current against the logarithm of the compound concentration and fit to the Hill equation to determine the EC₅₀ and Hill coefficient.

-

The efficacy (Eₘₐₓ) is expressed as a percentage of the maximal ACh response.

-

Expected Functional Data Summary

Based on the functional data for 3'-fluoroepibatidine, this compound is expected to be a potent agonist at α4β2 nAChRs.

| Receptor Subtype | Assay Type | Expected EC₅₀ of this compound | Expected Efficacy (vs. ACh) | Reference Compound | Reference EC₅₀ | Reference Efficacy |

| α4β2 | TEVC | Sub-micromolar (µM) | Full or near-full agonist | 3'-fluoroepibatidine | 0.36 µM[1] | 96.6%[1] |

| α3β4 | TEVC | Micromolar (µM) | Partial agonist | 3'-fluoroepibatidine | >10 µM (estimated) | 23.5%[1] |

III. Application Notes: Harnessing the Potential of this compound

The favorable profile of high affinity and functional agonism at α4β2 nAChRs suggests several key applications for this compound in neuroscience research and drug discovery.

-

Probing the Role of α4β2 nAChRs: Due to its expected potency and selectivity, this compound can be a valuable tool to investigate the physiological and pathological roles of α4β2-containing nAChRs in various neuronal circuits.

-

Lead Compound for Drug Development: The data generated from the described assays can serve as a foundation for structure-activity relationship (SAR) studies, aiming to optimize the compound's properties for therapeutic development. Potential therapeutic areas include:

-

Smoking Cessation: As a partial or full agonist, it could mimic the effects of nicotine to alleviate withdrawal symptoms while potentially having a lower abuse liability.

-

Cognitive Enhancement: Activation of α4β2 nAChRs is known to enhance cognitive functions like attention and memory, making this compound a candidate for treating cognitive deficits in disorders such as Alzheimer's disease and ADHD.

-

-

Radioligand Development: With appropriate radiolabeling (e.g., with ¹⁸F or ¹¹C), this compound could be developed into a novel PET tracer for imaging α4β2 nAChRs in the living brain, enabling studies of receptor density and occupancy in health and disease.

Troubleshooting and Best Practices:

-

Solubility: Ensure the compound is fully dissolved in the assay buffer to obtain accurate concentration-response curves. The use of a small percentage of DMSO may be necessary.

-

Receptor Desensitization: nAChRs are prone to desensitization upon prolonged exposure to agonists. In functional assays, ensure rapid application of the compound and sufficient washout periods between applications.

-

Data Consistency: Always include reference compounds in your assays to ensure consistency and to validate the assay performance.

IV. References

-

Papke, R. L., et al. (2004). 3'-Fluoro substitution in the pyridine ring of epibatidine improves selectivity and efficacy for α4β2 versus α3β4 nAChRs. British Journal of Pharmacology, 141(3), 453–464. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting 3-Fluoro-2-(piperidin-2-yl)pyridine in [specific assay]

Technical Support Center: Optimizing 3-Fluoro-2-(piperidin-2-yl)pyridine in PARP1 Enzymatic Assays

Executive Summary

Compound: this compound Primary Application: Fragment-based drug discovery (FBDD) or intermediate validation for Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Assay Context: PARP1 Chemiluminescent or HTRF (Homogeneous Time-Resolved Fluorescence) Enzymatic Inhibition Assay.

This guide addresses the specific technical challenges associated with This compound . As a fluorinated analog of the anabasine/nornicotine scaffold, this compound presents unique physicochemical properties—specifically regarding pKa modulation and stereochemical dependence —that often lead to inconsistent IC50 data in standard PARP screening protocols.

Part 1: Chemical Integrity & Preparation

Q: My IC50 values are shifting by >10-fold between batches. What is the primary cause?

A: The most likely culprit is Enantiomeric Excess (ee) degradation or Racemization. The 2-position of the piperidine ring is a chiral center.[1] In PARP inhibitors (like Niraparib), the (S)-enantiomer is typically the bioactive conformer responsible for mimicking the nicotinamide moiety of NAD+ in the binding pocket.

-

The Mechanism: The 3-fluoro substitution on the pyridine ring exerts a strong electron-withdrawing effect.[1] While this improves metabolic stability, it can electronically influence the stability of the chiral center during synthesis or storage, leading to racemization if the compound is subjected to harsh acidic/basic conditions or high heat.

-

The Fix:

-

Chiral HPLC Validation: Do not rely on standard LC-MS. You must run a Chiral HPLC (e.g., Chiralpak AD-H column) to verify the ratio of (S) to (R) isomers.[1] A drop from 99% ee to 90% ee can significantly skew potency data.[1]

-

Salt Form Consistency: Ensure you are using the same salt form (e.g., HCl or Tosylate) across batches.[1] The free base is an oil and is prone to oxidation; the crystalline salt is more stable.

-

Q: How does the Fluorine atom affect solubility compared to the non-fluorinated analog?

A: It lowers the pKa, potentially causing precipitation in standard assay buffers. The fluorine at position 3 is highly electronegative, pulling electron density away from the pyridine nitrogen.

-

Non-fluorinated Pyridine pKa: ~5.2[1]

-

3-Fluoro-Pyridine pKa: ~3.0 - 3.5[1]

-

Impact: At a standard assay pH of 7.4 or 8.0, the pyridine nitrogen is less protonated than its non-fluorinated counterpart. If your assay relies on the cationic form for solubility, the fluorinated analog may be more lipophilic (higher LogD) and prone to aggregation/precipitation at high concentrations (>10 µM).

Part 2: Assay Optimization (PARP1 Inhibition)

Q: I see a "flat" inhibition curve or incomplete inhibition at high concentrations. Is the compound degrading?

A: This is likely a "Buffer Mismatch" relative to the compound's altered basicity. In PARP assays, the enzyme activity is sensitive to pH. If you are using a standard Tris-based buffer (pH 8.0), the this compound is predominantly neutral.[1]

-

Troubleshooting Protocol:

-

Check DMSO Tolerance: PARP1 is sensitive to DMSO >1%.[1] Ensure your final DMSO concentration is ≤0.5%.[1]

-

Detergent Addition: Add 0.01% Brij-35 or Triton X-100 to the assay buffer.[1] This prevents the neutral, lipophilic fluorinated fragment from forming promiscuous aggregates that inhibit the enzyme non-specifically (a common artifact in FBDD).

-

Visual Check: Spin down your compound stock (10 mM in DMSO) before dilution. Any pellet indicates insolubility.[1]

-

Q: The signal-to-noise ratio is low in the HTRF format. Could the fluorine be quenching the signal?

A: Unlikely.[1] Fluorine is rarely a fluorescence quencher. However, the piperidinyl amine is a nucleophile. If you are using an assay that involves an activated ester or an electrophilic probe (common in some competitive binding kits), the secondary amine of the piperidine might react with the probe, depleting the signal.

-

Solution: Use a Chemiluminescent Assay (measuring biotinylated-PAR formation) instead of a fluorescence polarization method if you suspect probe interference.[1]

Part 3: Troubleshooting Logic & Workflows

Diagram 1: Troubleshooting Decision Matrix

Caption: Logic flow for diagnosing inconsistent IC50 data for this compound.

Diagram 2: PARP1 Assay Mechanism & Interference Points

Caption: Mechanism of PARP1 inhibition and where the fluorinated fragment competes with NAD+.

Part 4: Validated Experimental Protocol

Protocol: PARP1 Chemiluminescent Inhibition Assay Validated for: Fluorinated Pyridine-Piperidine Fragments[1]

| Parameter | Condition | Rationale |

| Enzyme | Recombinant Human PARP1 (High Purity) | Use high specific activity (>2000 U/mg) to detect weak fragment binding.[1] |

| Substrate | Biotinylated-NAD+ (25 µM) | Allows chemiluminescent detection via Streptavidin-HRP.[1] |

| Buffer | 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35 | Brij-35 prevents aggregation of the lipophilic fluorinated fragment.[1] |

| DNA Source | Activated DNA (Histone-coated plate) | Mimics physiological DNA damage to activate PARP.[1] |

| Inhibitor Prep | Dissolve in 100% DMSO; Dilute to 10% DMSO in buffer; Final Assay DMSO = 1% | Critical: Do not exceed 1% DMSO final concentration. |

Step-by-Step Workflow:

-

Coat Plate: Coat 96-well strip plate with Histone mixture (50 µl/well) overnight at 4°C. Wash 3x with PBST.

-

Inhibitor Addition: Add 20 µl of This compound (diluted in assay buffer) to wells.

-

Enzyme Mix: Add 20 µl of PARP1 enzyme (0.5 U/well) containing Activated DNA. Incubate 15 min at RT (allows inhibitor binding).[1]

-

Reaction Start: Add 10 µl of PARP Cocktail (Biotinylated-NAD+).

-

Incubation: Incubate for 60 min at Room Temperature.

-

Detection: Wash 3x. Add 50 µl Streptavidin-HRP.[1] Incubate 30 min. Wash 3x. Add Chemiluminescent Substrate and read Luminescence.[1]

References

-

BPS Bioscience. PARP1 Chemiluminescent Assay Kit Protocol. Retrieved from [Link][1]

-

Jones, P., et al. (2009).[1] Niraparib (MK-4827): A Novel Poly(ADP-Ribose) Polymerase Inhibitor.[1] Journal of Medicinal Chemistry.[1] (Discusses the piperidine pharmacophore). Retrieved from [Link]

-

PubChem. Niraparib Structure & Analogs (Compound Summary). Retrieved from [Link][1]

-

Interchim. HTRF® Homogeneous PARP Inhibition Assay Kit.[1] Retrieved from [Link][1]

Sources

Technical Support Center: Purification Protocols for 3-Fluoro-2-(piperidin-2-yl)pyridine

Introduction: The Challenge of Asymmetric Fluoropyridines

3-Fluoro-2-(piperidin-2-yl)pyridine is a critical scaffold in the synthesis of PARP inhibitors and kinase inhibitors (e.g., analogues of Niraparib or Palbociclib).[] Its purity is often compromised by three distinct factors inherent to its chemistry:

-

Chirality: The C2 position on the piperidine ring is a stereocenter.[] Synthetic routes often yield racemates requiring resolution.[]

-

Defluorination: If synthesized via hydrogenation of a bipyridyl precursor, the labile C–F bond on the pyridine ring is prone to hydrogenolysis (defluorination), yielding the non-fluorinated impurity 2-(piperidin-2-yl)pyridine.[]

-

Basicity Differential: The molecule contains two nitrogen atoms with vastly different pKa values (Piperidine NH

11.0; Fluoropyridine N

This guide provides a self-validating purification workflow designed to isolate high-purity (>98% ee, >99% chemical purity) material.

Module A: Impurity Identification & Control Logic

Before initiating purification, you must characterize your crude profile.[2] Use the following logic map to identify your specific contamination issue.

Figure 1: Decision matrix for impurity identification based on LC-MS data.

Module B: Troubleshooting Guides

Issue 1: "I have significant defluorination (approx. 5-10%) in my crude."

Diagnosis: This occurs during the hydrogenation of 3-fluoro-2-(pyridin-2-yl)pyridine.[] The C–F bond is susceptible to oxidative addition by Palladium (Pd) catalysts, leading to hydrogenolysis.[2]

Corrective Protocol:

-

Switch Catalyst: Replace Pd/C with Platinum Oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃) .[] Platinum is less oxophilic and less likely to cleave the C–F bond under acidic conditions [1].[]

-

Acidic Modifier: Run the hydrogenation in Acetic Acid (AcOH) or with 1 equivalent of HCl.[] Protonation of the pyridine ring facilitates the reduction of the non-fluorinated ring (if using a bipyridyl precursor) while protecting the fluorinated ring from over-reduction [2].[2]

-

Pressure/Temp Limit: Do not exceed 3 bar H₂ or 40°C. Higher energy inputs favor the activation of the C–F bond.[]

Issue 2: "My product is a racemate. How do I resolve it without chiral chromatography?"

Diagnosis: Direct synthesis often yields a 50:50 mixture of (R) and (S) enantiomers.[] Preparative Chiral HPLC is expensive at scale.[]

Corrective Protocol: Chemical Resolution via Diastereomeric Salt Formation The secondary amine of the piperidine ring allows for salt formation with chiral acids.[]

| Step | Action | Mechanistic Rationale |

| 1 | Dissolve crude racemate in Ethanol/Water (9:1) . | Solvent choice is critical for differential solubility of diastereomers. |

| 2 | Add 0.55 eq of L-(+)-Tartaric Acid (or Dibenzoyl-L-tartaric acid).[] | Creates diastereomeric salts: (S,L)-salt and (R,L)-salt.[][2] |

| 3 | Heat to reflux (60°C) until clear, then cool slowly to 0°C over 4 hours. | Slow cooling promotes the crystallization of the less soluble diastereomer (typically the S-enantiomer with L-tartrate).[] |

| 4 | Filter precipitate. Recrystallize once more from EtOH. | Removes trapped mother liquor containing the unwanted enantiomer. |

| 5 | Free-base: Suspend solid in DCM, add 1N NaOH, separate organic layer.[2] | Returns the purified enantiomer to its active free-base form.[] |

Note: If the "unnatural" enantiomer is desired, use D-(-)-Tartaric Acid.[] [3]

Issue 3: "The product contains persistent metal residues (Pd/Pt > 50 ppm)."

Diagnosis: The basic piperidine nitrogen coordinates strongly to metal catalysts, preventing simple filtration removal.[2]

Corrective Protocol:

-

Scavenger Resin: Dissolve the crude oil in THF. Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (50 wt% relative to catalyst loading).[][2]

-

Stir: Agitate at 40°C for 4 hours.

-

Filtration: Filter through a 0.45 µm PTFE pad.[] The thiol-metal bond is stronger than the amine-metal coordinate bond, effectively stripping the metal.[]

Module C: Frequently Asked Questions (FAQs)

Q: Why does the product turn pink/red upon storage? A: The secondary amine (piperidine) is prone to N-oxidation or formation of Meisenheimer-like complexes if trace pyridine impurities are present.[]

-

Fix: Store the material as a Dihydrochloride (2HCl) salt . The salt form is resistant to oxidation.[] To generate: Dissolve free base in Et₂O, add 2.2 eq of 4M HCl in Dioxane.[2] Filter the white hygroscopic solid.[]

Q: Can I separate the defluorinated impurity (2-(piperidin-2-yl)pyridine) using standard silica chromatography? A: It is extremely difficult due to the structural similarity.[]

-

Fix: Separation is best achieved via Reverse Phase (C18) Chromatography at pH 9.5 (using Ammonium Bicarbonate buffer).[][2] The fluorine atom lowers the pKa of the pyridine nitrogen, slightly altering the retention time compared to the non-fluorinated analog in basic buffers.[2]

Q: What is the pKa difference, and how does it help me? A:

-

Piperidine NH: pKa ~11.0 (Strongly Basic)[][2]

-

3-Fluoropyridine N: pKa ~2.0 (Very Weakly Basic due to F-withdrawal)[]

-

Application: You can wash away non-basic impurities (like neutral starting materials) by extracting the product into aqueous acid at pH 4.0 .[] At this pH, the piperidine is protonated (water-soluble), but many weak pyridine impurities might remain in the organic phase depending on their substitution.[2]

Module D: Visualizing the Resolution Workflow

The following diagram illustrates the critical path for obtaining enantiopure material from a racemic hydrogenation mixture.

Figure 2: Workflow for the chemical resolution of chiral piperidines using tartaric acid.

References

-

Glorius, F., et al. (2010).[2] "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 49(36), 6244-6247.[][2] Link[][2]

-

Studer, M., et al. (2000).[2] "Hydrogenation of Pyridines and Quinolines." Advanced Synthesis & Catalysis, 342(8), 755-769.[][2] (Describes the role of acid activation in pyridine reduction).

-

Kozma, D. (2001).[2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[] (Standard reference for Tartaric acid resolution of amines).

-

EvitaChem. "3-Fluoro-4-(piperidin-2-yl)pyridine Properties and Synthesis." Link (General properties of fluorinated piperidine-pyridines).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocycles.

Sources

Technical Support Center: Reducing In Vivo Toxicity of 3-Fluoro-2-(piperidin-2-yl)pyridine

The following Technical Support Guide is designed for researchers and drug development professionals working with 3-Fluoro-2-(piperidin-2-yl)pyridine (and structurally related fluorinated anabasine/nicotine analogs).

This guide treats the compound as a high-potency pharmacological agent with a narrow therapeutic index, addressing common in vivo toxicity profiles associated with this scaffold: Cholinergic overstimulation (CNS) , hERG-mediated cardiotoxicity , and oxidative metabolic activation .

Ticket ID: TOX-FP-2026-02 Status: Open Assigned Specialist: Senior Application Scientist, Preclinical Safety Division

Executive Summary & Mechanism of Action

This compound belongs to a class of fluorinated pyridine-piperidine heterocycles. While the fluorine substitution at the 3-position is often intended to block metabolic oxidation and modulate pKa, this scaffold presents three primary toxicity risks in vivo:

-

nAChR Agonism (CNS/PNS): The 2-(piperidin-2-yl)pyridine motif mimics the pharmacophore of anabasine and nicotine, potentially causing acute cholinergic crisis (seizures, respiratory paralysis).

-

Cardiotoxicity (hERG Blockade): The basic piperidine nitrogen (pKa ~9–10) is a known pharmacophore for hERG channel inhibition, risking QTc prolongation and Torsades de Pointes.

-

Metabolic Bioactivation: While the fluorine blocks C3-oxidation, the piperidine ring remains susceptible to oxidation (iminium ion formation), leading to covalent binding and hepatotoxicity.

Troubleshooting Guide: Symptom-Based Solutions

Issue A: "My animals exhibit immediate tremors, seizures, or straub tail within 5–15 minutes of dosing."

Diagnosis: Cmax-Driven Cholinergic Toxicity.

The compound is crossing the Blood-Brain Barrier (BBB) rapidly and hitting a high peak plasma concentration (

Corrective Actions:

-

Q1: What is your route of administration?

-

If IV/IP: Switch to SC (Subcutaneous) or PO (Oral) to blunt the

. The absorption rate constant ( -

If PO: The compound is likely rapidly absorbed (Class I/II).

-

-

Q2: Have you adjusted the vehicle?

-

Solution: Switch to a Viscous Vehicle to retard absorption.

-

Protocol: Disperse compound in 0.5% Methylcellulose (MC) + 0.1% Tween 80 . The viscosity creates a "depot effect," smoothing the PK curve.

-

-

Q3: Can we block the side effects?

-

Immediate Fix: Pre-treat with a peripheral antagonist like Hexamethonium (does not cross BBB) to isolate central vs. peripheral toxicity. If seizures persist, the toxicity is central.

-

Issue B: "Animals die suddenly without preceding seizures, or ECG shows arrhythmias."

Diagnosis: hERG-Mediated Cardiotoxicity. The piperidine moiety is likely interacting with the hERG potassium channel.[1] Fluorination can sometimes increase lipophilicity (LogP), exacerbating hERG binding.

Corrective Actions:

-

Q1: What is the basicity of the piperidine nitrogen?

-

Analysis: High pKa (>9.0) promotes protonation at physiological pH, increasing hERG affinity.

-

Chemical Fix: If you have synthetic capability, introduce an electron-withdrawing group (e.g., -CF3, -CN) on the piperidine ring to lower pKa < 8.0.

-

-

Q2: Is the dose rate too high?

-

Protocol: Implement Slow Infusion (see Protocol 1 below). hERG block is concentration-dependent. Avoiding the "spike" in plasma levels can maintain efficacy while staying below the

for hERG.

-

Issue C: "Delayed toxicity (24-48h) with elevated ALT/AST liver enzymes."

Diagnosis: Reactive Metabolite Formation. The piperidine ring is undergoing bioactivation (likely via CYP450) to form a reactive iminium intermediate or an aldehyde, depleting glutathione (GSH).

Corrective Actions:

-

Q1: Have you performed a GSH trapping assay?

-

Test: Incubate compound with liver microsomes + NADPH + Glutathione. Analyze via LC-MS/MS for GSH-adducts (+307 Da).

-

-

Q2: Is the fluorine placement optimal?

-

Insight: 3-Fluoro substitution blocks oxidation at C3, but may shift metabolic pressure to the piperidine ring.

-

Fix: Deuteration of the piperidine

-carbons can slow down the formation of the reactive iminium species (Kinetic Isotope Effect).

-

Visualization: Toxicity Pathways & Mitigation Logic

The following diagram illustrates the causal flow from the chemical structure to specific in vivo toxicities and the corresponding intervention points.

Caption: Causal pathways linking the this compound scaffold to toxicity phenotypes, with targeted mitigation strategies (Green).

Experimental Protocols

Protocol 1: "Cmax Blunting" Formulation (Step-Down Dosing)

Objective: Reduce acute CNS/Cardiac toxicity by lowering the absorption rate (

Materials:

-

Methylcellulose (400 cP)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline or PBS

Procedure:

-

Preparation of Vehicle (0.5% MC / 0.1% Tween 80):

-

Heat 30% of the required water volume to 80°C.

-

Disperse Methylcellulose powder slowly with vigorous stirring.

-

Add the remaining cold water and Tween 80. Stir at 4°C overnight to hydrate.

-

-

Compound Dispersion:

-

Do not dissolve the compound in DMSO first if possible (DMSO spikes

). -

Micronize the solid compound using a mortar and pestle.

-

Add a small volume of vehicle to create a smooth paste (levigation).

-

Dilute to final volume.

-